molecular formula C12H12F3NO B13470569 1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine

1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine

Cat. No.: B13470569
M. Wt: 243.22 g/mol
InChI Key: XZDVOBITUMUWKM-UHFFFAOYSA-N
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Description

1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[211]hexan-4-amine is a complex organic compound characterized by its unique bicyclic structure and the presence of trifluorophenyl and oxabicyclohexane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is highly diastereoselective and can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction conditions are optimized to achieve high yields and selectivity for the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The oxabicyclohexane moiety contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. The presence of the trifluorophenyl group enhances its stability and reactivity, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine

InChI

InChI=1S/C12H12F3NO/c1-11-4-12(16,5-11)10(17-11)6-2-7(13)9(15)8(14)3-6/h2-3,10H,4-5,16H2,1H3

InChI Key

XZDVOBITUMUWKM-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)C3=CC(=C(C(=C3)F)F)F)N

Origin of Product

United States

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